4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile
Description
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-2,3-dihydrochromene-4-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-11(8-12)6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 |
InChI Key |
JOHSDEGZPWKCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Phenol-Based Intermediate
- Starting materials: Substituted phenol (e.g., para-substituted phenol) and a γ-butyrolactone derivative bearing a leaving group (e.g., 2-bromo-γ-butyrolactone).
- Reagents: Alkali base such as sodium hydride or potassium carbonate.
- Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF).
- Procedure: The phenol is deprotonated by the base at low temperature (0 °C), then reacted with the γ-butyrolactone derivative to yield an intermediate bearing a hydroxyalkyl side chain.
| Parameter | Condition |
|---|---|
| Phenol | 1 equivalent (e.g., para-fluorophenol) |
| Base | Sodium hydride, 1.1 equivalents |
| Solvent | DMF |
| Temperature | 0 °C initially, then room temp |
| Reaction time | Overnight (12-24 hours) |
| Yield | ~50-60% (intermediate) |
This step introduces the side chain necessary for ring closure.
Step 2: Acid-Catalyzed Ring Closure to Form Benzopyran Core
- Catalysts: Acid catalysts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), lanthanide chlorides (LnCl₃), concentrated sulfuric acid, or trifluoromethanesulfonic acid.
- Conditions: Heating the intermediate in the presence of acid catalyst at elevated temperatures (75–110 °C) induces intramolecular cyclization, forming the 3,4-dihydro-2H-1-benzopyran ring.
- Work-up: Quenching with diluted hydrochloric acid, extraction with dichloromethane, and recrystallization from ethanol.
| Parameter | Condition |
|---|---|
| Acid catalyst | ZnCl₂ (1 equivalent) |
| Temperature | 75–110 °C |
| Reaction time | ~1 hour |
| Yield | 70–75% (benzopyran product) |
Step 3: Introduction of the Methyl and Carbonitrile Groups
- The methyl group at position 4 can be introduced via alkylation or by using methyl-substituted starting phenols or lactones.
- The nitrile group at the 4-position is typically introduced by nucleophilic substitution or cyanation reactions on a suitable leaving group precursor at the 4-position of the benzopyran ring.
A common approach involves:
- Starting from a 4-halo-3,4-dihydro-2H-1-benzopyran intermediate.
- Performing a nucleophilic substitution with cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN) under controlled conditions.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Phenol alkylation | Phenol + 2-bromo-γ-butyrolactone, NaH, DMF, 0 °C to RT, overnight | Hydroxyalkyl intermediate | 50–60 |
| 2 | Acid-catalyzed cyclization | ZnCl₂, 75–110 °C, 1 h | 3,4-Dihydro-2H-1-benzopyran derivative | 70–75 |
| 3 | Cyanation at 4-position | 4-Halo benzopyran + NaCN/KCN, polar aprotic solvent | 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile | Variable (optimized) |
Research Findings and Optimization Notes
- Base selection: Sodium hydride is preferred for phenol deprotonation due to strong basicity and efficient alkylation.
- Substituent effects: Para-substituted phenols with electron-withdrawing groups (e.g., fluorine) facilitate higher yields and regioselectivity.
- Catalyst choice: Lewis acid catalysts such as ZnCl₂ provide efficient cyclization with minimal side reactions.
- Temperature control: Maintaining reaction temperatures within specified ranges avoids decomposition and promotes high yields.
- Cyanation safety: Cyanide reagents require strict safety protocols and controlled conditions to prevent toxicity and side reactions.
- Scale-up feasibility: The described two-step reaction sequence (alkylation and cyclization) is amenable to industrial scale-up due to simple operations and readily available reagents.
The preparation of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile involves a strategic sequence of phenol alkylation with γ-butyrolactone derivatives, acid-catalyzed ring closure to form the benzopyran core, followed by introduction of the nitrile group at the 4-position. The method benefits from straightforward reaction steps, high yields, and suitability for large-scale synthesis. Optimization of reaction conditions, choice of substituents, and catalyst selection are critical for maximizing efficiency and product purity.
This synthesis approach is supported by detailed patent literature (notably CN108148032B) and related benzopyran compound patents, providing a reliable, reproducible framework for the preparation of this compound and its analogs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benzopyran derivatives.
Scientific Research Applications
4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile with structurally related benzopyran and heterocyclic derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Comparisons
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile | 3,4-Dihydrobenzopyran | -CH₃, -CN at C4 | Nitrile, methyl, ether |
| 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile (CAS 145311-05-3) | 3,4-Dihydrobenzopyran | -NH₂, -CN at C4 | Nitrile, amine, ether |
| 4-Oxo-4H-1-benzopyran-3-carbonitrile (3-cyanochromone) | Aromatic benzopyran | -C=O at C4, -CN at C3 | Ketone, nitrile, ether |
| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 212578-38-6) | Benzoxazine | -CH₃ at C4, -COOH at C2 | Carboxylic acid, methyl, amine |
Key Observations :
- Electronic Effects: The nitrile group in the target compound enhances electrophilicity at C4, similar to 3-cyanochromone. However, the dihydro structure reduces conjugation compared to the fully aromatic 3-cyanochromone, moderating reactivity .
Physicochemical Properties
Key Observations :
- The amino-substituted analog (CAS 145311-05-3) has a lower molecular weight but similar polarity due to the -NH₂ group.
- 3-Cyanochromone’s ketone group increases its melting point and reactivity in cycloaddition reactions .
Biological Activity
4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 1497783-90-0 |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.2 g/mol |
| Purity | ≥95% |
| Origin | United States |
The biological activity of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate biochemical pathways by interacting with specific enzymes or receptors. Notably, its potential anticancer properties may arise from the inhibition of kinases or the induction of apoptosis in cancer cells.
Antimicrobial Activity
Research has indicated that 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Studies have explored the compound's anticancer potential, particularly its ability to induce apoptosis in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human melanoma and glioblastoma cells. The mechanism may involve the activation of intrinsic apoptotic pathways .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile on MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma) cells. The compound exhibited a half-maximal inhibitory concentration (IC50) value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In vitro testing against various bacterial strains revealed that the compound effectively inhibited growth at concentrations that were not toxic to human cells, suggesting a selective action against pathogens.
Research Findings
Recent studies have further elucidated the compound's biological activities:
- Cytotoxicity Assays : Various assays have confirmed the cytotoxic effects on cancer cell lines with IC50 values indicating potent activity compared to established drugs.
- Mechanistic Studies : Mechanistic investigations have shown that the compound may induce cell cycle arrest and apoptosis through mitochondrial pathways .
Comparison with Related Compounds
The structure of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is similar to other benzopyran derivatives, which are known for their diverse biological activities. For example:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | Carboxylic acid derivative | Anticancer activity |
| 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | Amine derivative | Potential neuroprotective effects |
The unique nitrile functional group in 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile contributes to its distinct chemical reactivity and biological profile compared to these related compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclocondensation of substituted benzaldehydes with nitrile-containing precursors. For example, a solvent-dependent approach using ethanol/water mixtures with catalysts (e.g., piperidine) achieves yields >70% under reflux conditions (3–6 hours) . Temperature control (60–80°C) and stoichiometric ratios (1:1 aldehyde to malononitrile) are critical to minimize side products like uncyclized intermediates .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Methodological Answer : Key techniques include:
- HPLC/GC-MS : To confirm purity (>95%) and detect trace impurities.
- FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
- 1H/13C NMR : Resolves stereochemistry and confirms substituent positions (e.g., methyl group at C4) .
- DSC : Assesses thermal stability (decomposition onset >200°C) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Refer to GHS classifications:
- H315/H319 : Use gloves and eye protection to avoid skin/eye irritation.
- H335 : Work in a fume hood to prevent inhalation of dust.
- Storage: Keep in airtight containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields (e.g., 70% vs. 50%) for derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading. A design-of-experiments (DoE) approach can systematically vary parameters:
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may increase side reactions.
- Catalyst : Microwave-assisted synthesis with K-10 montmorillonite reduces reaction time (30 minutes) and improves yield consistency .
- Statistical validation : Use ANOVA to identify significant variables (e.g., temperature > solvent choice) .
Q. What computational methods are effective for predicting biological activity and structure-activity relationships (SAR)?
- Methodological Answer :
- DFT calculations : Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a ΔE (HOMO-LUMO gap) <4 eV correlates with enhanced bioactivity .
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher binding affinity (ΔG < -8 kcal/mol) .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry. For example, a dihedral angle of 85° between the benzopyran ring and nitrile group confirms the cis-configuration in the solid state . Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O contacts) influencing crystal packing .
Q. What strategies mitigate instability during long-term storage or under physiological conditions?
- Methodological Answer :
- Lyophilization : Stabilizes the compound in phosphate buffer (pH 7.4) for >6 months.
- Co-crystallization : Co-form with cyclodextrins to enhance aqueous solubility and reduce hydrolysis.
- Accelerated stability studies : Use Arrhenius modeling (40°C/75% RH for 3 months) to predict shelf life .
Q. How do substituent variations (e.g., -OCH₃ vs. -NO₂) impact pharmacological profiles?
- Methodological Answer : Conduct comparative SAR studies:
- Antimicrobial activity : Methoxy derivatives (e.g., 4-OCH₃) show MIC values of 8 µg/mL against S. aureus, while nitro-substituted analogs exhibit reduced potency (MIC >32 µg/mL) due to steric hindrance .
- ADMET profiling : Use SwissADME to predict bioavailability. Nitro groups increase logP (2.1 vs. 1.5 for -OCH₃), reducing aqueous solubility but enhancing blood-brain barrier penetration .
Q. What experimental-computational hybrid approaches validate mechanistic pathways in catalysis?
- Methodological Answer :
- Isotope labeling : Track 13C-labeled nitrile groups via LC-MS to confirm reaction intermediates.
- DFT-MD simulations : Model transition states (e.g., enolization steps) to identify rate-limiting barriers. Synchrotron-based XAS can validate computed metal-catalyst interactions (e.g., Pd-N coordination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
